Chloro(oxo)acetyl fluoride
Overview
Description
Chloro(oxo)acetyl fluoride is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(oxo)acetyl fluoride can be synthesized through various methods, including electrochemical fluorination and enzymatic synthesis. Electrochemical fluorination involves the use of an anhydrous hydrogen fluoride solution and a nickel anode to introduce fluorine atoms into the organic substrate . This method is highly efficient for producing perfluorinated compounds.
Enzymatic synthesis, on the other hand, utilizes enzymes such as fluorinase to catalyze the formation of carbon-fluorine bonds under mild conditions . This method is particularly advantageous for selective fluorination and is gaining attention in the field of biochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced electrochemical cells and optimized reaction conditions ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Chloro(oxo)acetyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated organic compounds.
Scientific Research Applications
Chloro(oxo)acetyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: Employed in the study of enzyme-catalyzed fluorination reactions and the development of fluorinated biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and fluorinated drugs.
Mechanism of Action
The mechanism of action of chloro(oxo)acetyl fluoride involves the formation of strong carbon-fluorine bonds, which impart unique chemical properties to the compound. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the functional groups attached to the acetyl group. The presence of both chlorine and fluorine atoms allows for diverse reactivity and the formation of a wide range of products.
Comparison with Similar Compounds
Chloro(oxo)acetyl fluoride can be compared with other fluorinated compounds, such as:
Acetyl fluoride: Lacks the chlorine atom, resulting in different reactivity and applications.
Chloroacetyl chloride: Contains chlorine but lacks fluorine, leading to distinct chemical properties.
Fluoroacetyl chloride: Similar to this compound but with different substitution patterns.
The uniqueness of this compound lies in its dual halogenation, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-2-oxoacetyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClFO2/c3-1(5)2(4)6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBRRLUSZQGTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627755 | |
Record name | Chloro(oxo)acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-10-7 | |
Record name | 2-Chloro-2-oxoacetyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(oxo)acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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